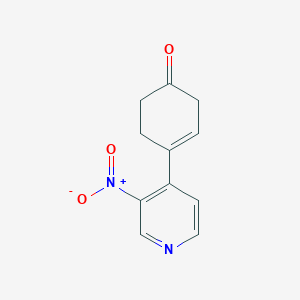

4-(3-Nitropyridin-4-yl)cyclohex-3-enone

Description

4-(3-Nitropyridin-4-yl)cyclohex-3-enone is a cyclohexenone derivative featuring a 3-nitropyridin-4-yl substituent at the 4-position of the cyclohexenone ring.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

4-(3-nitropyridin-4-yl)cyclohex-3-en-1-one |

InChI |

InChI=1S/C11H10N2O3/c14-9-3-1-8(2-4-9)10-5-6-12-7-11(10)13(15)16/h1,5-7H,2-4H2 |

InChI Key |

ZQBBTLJRMRXGOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCC1=O)C2=C(C=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key Analogs:

5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone (CAS: 1187055-95-3) Structure: A methyl group at the 5-position and a 3-nitropyridinyl group at the 3-position of cyclohex-2-enone. Molecular Formula: C₁₂H₁₂N₂O₃; Molecular Weight: 232.239 g/mol. Hydrogen Bonding: 0 H-bond donors, 4 H-bond acceptors, influencing solubility and intermolecular interactions .

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) Structure: A propanoate ester backbone with a 3-nitropyridinyl substituent. Synthesis Yield: 50% under standard esterification conditions .

Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) Structure: Similar to 8a but with an additional chlorine substituent at the 2-position of the pyridine ring. Synthesis Yield: 45%, suggesting halogenation slightly reduces reaction efficiency .

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate Structure: A benzoate ester with a nitropyridinylamino group. Applications: Used in industrial and scientific research, emphasizing the versatility of nitro-pyridine derivatives .

Structural Impact on Reactivity :

- Position of Substituents: The 3-nitropyridinyl group in 4-(3-nitropyridin-4-yl)cyclohex-3-enone likely enhances electrophilic reactivity at the nitro group compared to halogenated analogs (e.g., 8b), where chlorine may sterically hinder reactions .

- Backbone Differences: Cyclohexenone derivatives (e.g., CAS: 1187055-95-3) exhibit ring strain and ketone reactivity, whereas propanoate esters (8a, 8b) prioritize ester hydrolysis pathways .

Physicochemical Properties

Key Observations :

- Hydrogen Bonding : All analogs have high H-bond acceptor counts (4–5), correlating with polar solvent compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.